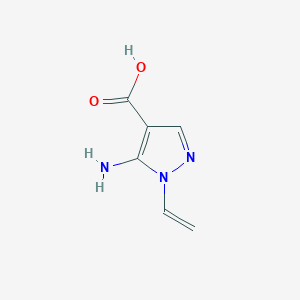

5-Amino-1-ethenylpyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-amino-1-ethenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h2-3H,1,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZLCOVIURBTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=C(C=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethenylpyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with acetylene derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-ethenylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ethenyl group can be reduced to form ethyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro-1-ethenylpyrazole-4-carboxylic acid.

Reduction: 5-Amino-1-ethylpyrazole-4-carboxylic acid.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-1-ethenylpyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethenylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Properties of 5-Amino-1-substituted Pyrazole-4-carboxylic Acid Derivatives

Substituent Effects on Physical Properties

- Electron-withdrawing groups (EWGs): Nitro-substituted derivatives (e.g., 4-nitrophenyl in ) exhibit high melting points (>190°C) due to enhanced dipole-dipole interactions and crystallinity .

- Electron-donating groups (EDGs): Methoxyphenyl-substituted esters () likely improve solubility in organic solvents, favoring pharmaceutical applications .

Structural Insights

- Crystal Packing: The phenyl-substituted analog () adopts a planar conformation stabilized by N–H···O hydrogen bonds, which may influence solid-state stability .

Biological Activity

5-Amino-1-ethenylpyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a carboxylic acid group, contributing to its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 142.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, influencing biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may modulate receptor activity, impacting signaling pathways related to various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

-

Antimicrobial Activity:

- Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibitory effects.

-

Anticancer Potential:

- Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

-

Anti-inflammatory Effects:

- The compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to downregulate pro-inflammatory cytokines, suggesting a potential application in inflammatory diseases.

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

In a study published in PubMed, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in human breast cancer cell lines (MCF-7) at concentrations above 50 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as a potential anticancer agent .

Q & A

Basic Research Questions

What are the optimized synthetic routes for 5-Amino-1-ethenylpyrazole-4-carboxylic acid?

A common method involves cyclocondensation reactions. For example, 5-amino-substituted pyrazole derivatives can be synthesized by reacting hydrazide derivatives (e.g., 4-methylbenzenesulfonylhydrazide) with ethyl 2-cyano-3-ethoxyacrylate, followed by hydrolysis to yield the carboxylic acid moiety . Ethyl esters are often intermediates; hydrolysis under basic conditions (e.g., NaOH) converts esters to carboxylic acids . Key steps include purification via recrystallization and characterization using IR and NMR to confirm functional groups .

How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For pyrazole derivatives, SC-XRD at 150 K with R-factors <0.05 ensures precise bond-length and angle measurements . Complementary techniques like IR and ¹H-NMR validate functional groups (e.g., NH₂ at ~3400 cm⁻¹ in IR) and proton environments (e.g., ethenyl protons at δ 5.0–6.0 ppm) .

What pharmacological activities are associated with this compound?

Pyrazole-4-carboxylic acid derivatives exhibit analgesic and anti-inflammatory properties. For example, ethyl ester precursors are tested in rodent models (e.g., carrageenan-induced paw edema) with dose-dependent activity. Mechanistic studies often assess cyclooxygenase (COX) inhibition via in vitro enzyme assays .

Advanced Research Questions

How can computational methods complement experimental data for structural analysis?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). Theoretical IR and NMR spectra can be compared to experimental data to validate assignments . For example, deviations >5% in bond lengths may indicate crystal packing effects not captured in gas-phase calculations .

How do substituents influence bioactivity and stability?

Electron-withdrawing groups (e.g., -SO₂Me) enhance metabolic stability but may reduce solubility. In diazeniumdiolate derivatives, low NO release (e.g., <10% over 24 hours) correlates with reduced cytotoxicity but limits vasodilatory activity . Stability under physiological conditions (pH 7.4, 37°C) should be assessed via HPLC monitoring of degradation products .

What analytical strategies resolve contradictions in spectral or bioactivity data?

- Contradictory NMR peaks : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, ethenyl protons may split into multiplets due to restricted rotation .

- Bioactivity variability : Control for metabolic interference (e.g., esterase activity in serum) by testing both ester and hydrolyzed acid forms .

Methodological Considerations

How to design a stability study for this compound?

- Conditions : Test thermal stability (25–100°C), photostability (ICH Q1B guidelines), and hydrolytic stability (pH 1–13).

- Analytics : Use TGA/DSC for thermal profiles and LC-MS to identify degradation products (e.g., decarboxylation or oxidation) .

What are best practices for pharmacological evaluation?

- In vitro : Screen for COX-1/COX-2 inhibition using enzyme immunoassays (IC₅₀ values).

- In vivo : Use Wistar rats (150–200 g) with indomethacin as a positive control. Monitor ulcerogenicity via gastric lesion scoring .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.